molecular formula C18Cl14 B3031515 1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecachloro- CAS No. 42429-89-0

1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecachloro-

Cat. No. B3031515
CAS RN: 42429-89-0
M. Wt: 712.5 g/mol
InChI Key: IFURGKHWAABBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terphenyl compounds are polycyclic aromatic hydrocarbons composed of three connected phenyl rings . They are used in a variety of applications, including as heat transfer fluids, in organic synthesis, and in the production of certain polymers .


Molecular Structure Analysis

The molecular structure of terphenyl compounds consists of three phenyl rings connected in a linear fashion . In the case of “1,1’:3’,1’‘-Terphenyl, 2,2’,2’‘,3,3’‘,4,4’,4’‘,5,5’,5’‘,6,6’,6’'-tetradecachloro-”, each phenyl ring would be substituted with multiple chlorine atoms.


Chemical Reactions Analysis

The chemical reactions of terphenyl compounds can vary widely depending on the specific substituents present on the phenyl rings. Chlorinated derivatives, for example, might undergo reactions such as nucleophilic aromatic substitution or elimination .


Physical And Chemical Properties Analysis

Terphenyl compounds generally have high thermal stability and low reactivity . Chlorinated derivatives would likely have higher densities and lower flammability compared to non-chlorinated terphenyls .

Scientific Research Applications

Biological Activities

Recent research has unveiled potential biological activities associated with m-Perchloroterphenyl. These include anti-tumor and anti-inflammatory effects. While further studies are needed to fully understand its mechanisms, its multifaceted nature suggests promising avenues for drug development and therapeutic applications.

For more in-depth information, you can explore the review articles on the synthesis methods and biomedical properties of metal–phenolic networks . Additionally, a Ti–tannic acid modified magnetic nanoprobe based on metal phenolic networks has been applied in phosphoproteomics research . These studies provide valuable insights into the broader context of phenolic compounds and their applications.

Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols Applications of metal–phenolic networks in nanomedicine: a review Magnetic metal phenolic networks: expanding the application of a Ti–tannic acid modified magnetic nanoprobe in phosphoproteomics research

Mechanism of Action

The mechanism of action of a terphenyl compound would depend on its specific application. For example, in the case of heat transfer fluids, the terphenyl compound would function by efficiently transferring heat due to its high thermal stability .

Safety and Hazards

Like all chemicals, terphenyl compounds should be handled with care. They can be harmful if ingested or if they come into contact with the skin . Chlorinated derivatives may also pose additional hazards due to the presence of chlorine .

properties

IUPAC Name

1,2,3,4,5-pentachloro-6-[2,3,4,6-tetrachloro-5-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18Cl14/c19-5-1(3-8(22)13(27)17(31)14(28)9(3)23)6(20)12(26)7(21)2(5)4-10(24)15(29)18(32)16(30)11(4)25
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFURGKHWAABBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18Cl14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195216
Record name 1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

712.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42429-89-0
Record name 1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042429890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecachloro-
Reactant of Route 2
Reactant of Route 2
1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecachloro-
Reactant of Route 3
Reactant of Route 3
1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecachloro-
Reactant of Route 4
Reactant of Route 4
1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecachloro-
Reactant of Route 5
Reactant of Route 5
1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecachloro-
Reactant of Route 6
Reactant of Route 6
1,1':3',1''-Terphenyl, 2,2',2'',3,3'',4,4',4'',5,5',5'',6,6',6''-tetradecachloro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.